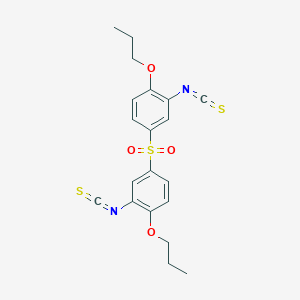

1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene)

Beschreibung

1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) is a bifunctional aromatic compound characterized by a central sulfonyl (–SO₂–) group bridging two benzene rings. Each ring is substituted with an isothiocyanate (–NCS) group at the 3-position and a propoxy (–OCH₂CH₂CH₃) group at the 4-position. The propoxy substituents enhance solubility in organic solvents, facilitating its use in coatings, adhesives, or specialty polymers.

Eigenschaften

CAS-Nummer |

40939-80-8 |

|---|---|

Molekularformel |

C20H20N2O4S3 |

Molekulargewicht |

448.6 g/mol |

IUPAC-Name |

2-isothiocyanato-4-(3-isothiocyanato-4-propoxyphenyl)sulfonyl-1-propoxybenzene |

InChI |

InChI=1S/C20H20N2O4S3/c1-3-9-25-19-7-5-15(11-17(19)21-13-27)29(23,24)16-6-8-20(26-10-4-2)18(12-16)22-14-28/h5-8,11-12H,3-4,9-10H2,1-2H3 |

InChI-Schlüssel |

ILFWZHUGFUPTRI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)N=C=S)N=C=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) typically involves the reaction of amines with phenyl isothiocyanate. This reaction is carried out under mild conditions with dimethylbenzene as the solvent and under nitrogen protection . The yields of the products can be quite high, often exceeding 90%. This method is favored due to its low toxicity, safety, and cost-effectiveness, making it suitable for industrial production .

Analyse Chemischer Reaktionen

1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include thiophosgene, carbon disulfide, and phenyl chlorothionoformate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with primary amines can yield different isothiocyanate derivatives .

Wissenschaftliche Forschungsanwendungen

1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex organic compounds . In biology and medicine, it has been studied for its potential anticancer properties, particularly in targeting aldehyde dehydrogenase (ALDH) positive cancer cells . It has also been explored for its role in decreasing cisplatin tolerance in non-small-cell lung cancer (NSCLC) cells .

Wirkmechanismus

The mechanism of action of 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of ALDH, which plays a crucial role in the resistance of cancer cells to chemotherapy . By inhibiting ALDH, this compound can enhance the effectiveness of chemotherapeutic agents like cisplatin . Additionally, it may induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound belongs to a family of sulfonyl-bridged aromatic compounds with varying substituents. Key analogues include:

1,1'-Sulfonylbis[4-chlorobenzene] Polymer (CAS 88285-91-0)

- Structure: A copolymer of 1,1'-sulfonylbis[4-chlorobenzene] with 4,4'-(1-methylethylidene)bis[phenol] (≤8%) and 4,4'-sulfonylbis[phenol] (≥92%).

- Molecular Weight : Minimum number average molecular weight (Mn) of 26,000.

- Applications : Approved for repeated food-contact applications due to its thermal stability and chemical inertness .

- Key Differences : Unlike the target compound, this polymer lacks reactive isothiocyanate groups and is instead terminated with hydroxyl or chlorophenyl groups. Its high molecular weight and stability make it suitable for industrial uses, whereas the target compound’s lower molecular weight and reactivity favor crosslinking roles.

Poly(oxy-p-phenylenesulfonyl-p-phenylene) (CAS 25667-42-9)

- Structure : A linear polymer with alternating sulfonyl and ether linkages between benzene rings.

- Molecular Weight : Mn ≥16,000.

- Applications : Used in high-temperature-resistant materials, such as membranes or aerospace components.

Research Findings

- Reactivity : The isothiocyanate groups in 1,1'-sulfonylbis(3-isothiocyanato-4-propoxybenzene) enable rapid crosslinking with polyamines, forming thiourea linkages. This property is absent in the compared polymers, which rely on pre-polymerized structures .

- Thermal Performance : While the target compound decomposes at moderate temperatures, polyethersulfones like CAS 25667-42-9 retain integrity above 400°C, making them preferable for extreme environments.

Biologische Aktivität

1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group linked to two isothiocyanate functional groups, each connected to a propoxy-substituted benzene ring. This unique structure may contribute to its biological activities by facilitating interactions with biological macromolecules.

- Antimicrobial Activity : Preliminary studies indicate that compounds with isothiocyanate groups exhibit antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Inhibition of Enzyme Activity : Isothiocyanates are known to inhibit various enzymes, including cytochrome P450 enzymes involved in detoxification processes in insects. This inhibition can lead to increased susceptibility of pests to other insecticides.

- Antioxidant Properties : Some studies suggest that similar compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

Table 1: Biological Activities of 1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene)

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Reduced cytochrome P450 activity | |

| Antioxidant | Scavenging free radicals |

Case Studies

- Insecticidal Efficacy : A study evaluated the efficacy of 1,1'-sulfonylbis(3-isothiocyanato-4-propoxybenzene) against various insect pests. The results demonstrated significant mortality rates in treated populations compared to controls, suggesting its potential use as an insecticide.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that the compound induced apoptosis at certain concentrations. The mechanism was linked to oxidative stress and mitochondrial dysfunction.

- Feeding Deterrence : Research on the feeding behavior of agricultural pests indicated that the compound deterred feeding when applied to plant surfaces, potentially reducing crop damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.